オーロラキナーゼ阻害剤II
概要
説明
Aurora kinase inhibitor II is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases. These kinases play a crucial role in the regulation of mitosis and are often overexpressed in various cancers . Aurora kinase inhibitor II has shown promise in preclinical and clinical studies as a potential therapeutic agent for cancer treatment .
科学的研究の応用
Aurora kinase inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.
Biology: Investigates the role of aurora kinases in cell cycle regulation and mitosis.
Industry: Potential use in the development of targeted cancer therapies and diagnostic tools.
作用機序
オーロラキナーゼ阻害剤IIは、オーロラキナーゼの活性部位に結合することで作用し、その酵素活性を阻害します。 この阻害は、有糸分裂に関与する重要な基質のリン酸化を阻害し、癌細胞の細胞周期停止とアポトーシスを引き起こします . 分子標的としては、中心体の成熟、染色体の分離、細胞質分裂に関与するオーロラキナーゼA、B、およびCがあります .
6. 類似化合物の比較
This compoundは、他の阻害剤と比較して、オーロラキナーゼに対する高い選択性と効力を有しています。 類似の化合物には、以下が含まれます。
VX-680: 広範囲の活性を持つオーロラキナーゼの強力な阻害剤.
アリセルチブ: オーロラキナーゼAの選択的な阻害剤で、現在臨床試験中です.
CCT129202: オーロラキナーゼに対する高い選択性を有するイミダゾピリジン阻害剤.
This compoundは、3つのオーロラキナーゼ(A、B、およびC)すべてをバランス良く阻害するという特徴があり、研究および潜在的な治療用途のための汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
Aurora Kinase Inhibitor II interacts with Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in mitosis . The inhibitor binds to the ATP-binding pocket of these kinases, leading to diminished kinase activity . This interaction disrupts the normal function of Aurora kinases, including their role in promoting centrosome maturation, chromosome alignment, and segregation .
Cellular Effects
The effects of Aurora Kinase Inhibitor II on cells are primarily related to its impact on cell division. By inhibiting Aurora kinases, the compound disrupts the normal progression of mitosis . This can lead to cell cycle arrest, preventing cancer cells from proliferating . Additionally, Aurora Kinase Inhibitor II has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Aurora Kinase Inhibitor II exerts its effects at the molecular level primarily through its interaction with Aurora kinases. The inhibitor binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates . This can lead to changes in gene expression and disrupt the normal function of proteins regulated by Aurora kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurora Kinase Inhibitor II can change over time. For instance, the inhibitor has been shown to cause accumulation of tumor cells in mitosis with high expression of antigen-presentation genes over time . Information on the product’s stability and degradation over time is currently limited.
Metabolic Pathways
Aurora Kinase Inhibitor II is involved in the regulation of mitotic processes, which are part of the cell cycle metabolic pathway . The inhibitor interacts with Aurora kinases, which are enzymes that play a key role in this pathway .
Subcellular Localization
Aurora Kinase Inhibitor II targets Aurora kinases, which have distinct subcellular localizations. Aurora A is associated with centrosomes and spindle poles, while Aurora B is a chromosomal passenger protein . Therefore, the inhibitor is likely to localize to these subcellular compartments where its targets reside.
準備方法
合成経路と反応条件: オーロラキナーゼ阻害剤IIの合成は、通常、多段階の有機合成を伴います。 . 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業的製造方法: this compoundの工業的製造は、ラボでの合成プロセスをスケールアップする必要があります。 これには、大規模生産のための反応条件の最適化、品質の安定性の確保、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応の分析
反応の種類: オーロラキナーゼ阻害剤IIは、以下を含む様々な化学反応を受けます。
酸化: 酸化物または水酸化物を形成するための酸素原子の導入。
還元: 酸素原子の除去または水素原子の添加。
置換: ある官能基を別の官能基に置き換えること.
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で用います。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬。
主要な生成物: これらの反応によって形成される主要な生成物は、関与する特定の官能基によって異なります。 例えば、酸化はケトンまたはアルコールを生成する可能性があり、置換反応は生物学的活性を変化させた様々な誘導体を生成する可能性があります .
4. 科学研究への応用
This compoundは、科学研究において幅広い応用範囲を持っています。
化学: キナーゼ活性と阻害メカニズムを研究するためのツール化合物として使用されます。
生物学: 細胞周期調節と有糸分裂におけるオーロラキナーゼの役割を調査します。
類似化合物との比較
Aurora kinase inhibitor II is unique in its high selectivity and potency against aurora kinases compared to other inhibitors. Similar compounds include:
VX-680: A potent inhibitor of aurora kinases with broad-spectrum activity.
Alisertib: A selective inhibitor of aurora kinase A, currently in clinical trials.
CCT129202: An imidazopyridine inhibitor with high selectivity for aurora kinases.
Aurora kinase inhibitor II stands out due to its balanced inhibition of all three aurora kinases (A, B, and C), making it a versatile tool for research and potential therapeutic applications .
特性
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYVCWQAHSYYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425012 | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331770-21-9 | |
Record name | Aurora kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AURORA KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?
A1: While the exact mechanism of Aurora Kinase Inhibitor II is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.
Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on Aurora Kinase Inhibitor II?
A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with Aurora Kinase Inhibitor II also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。